

# Meta-analysis of randomized controlled trials on thiocolchicoside

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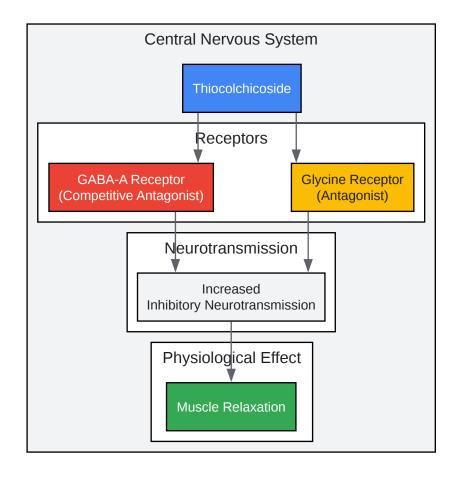
A Meta-Analysis of Randomized Controlled Trials on Thiocolchicoside for Musculoskeletal Pain

Thiocolchicoside is a semi-synthetic muscle relaxant derived from colchicoside, a natural compound found in the plant Gloriosa superba.[1][2] It is widely used in the treatment of painful muscle spasms associated with various musculoskeletal conditions, particularly acute low back pain.[3][4] This guide provides a comparative meta-analysis of randomized controlled trials (RCTs) evaluating the efficacy and safety of thiocolchicoside against placebo and other active treatments.

#### **Mechanism of Action**

Thiocolchicoside's primary mechanism of action involves its function as a competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][6][7] It also demonstrates an affinity for strychnine-sensitive glycine receptors.[1][8] By modulating these inhibitory neurotransmitter systems in the central nervous system, particularly the spinal cord and brainstem, thiocolchicoside reduces muscle contractures and promotes muscle relaxation. [6][8] Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines.[8]





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Mechanism of action of Thiocolchicoside.

# Efficacy of Thiocolchicoside in Acute Low Back Pain: A Meta-Analysis

A recent systematic review and meta-analysis of eight RCTs, encompassing 1397 patients, evaluated the efficacy of thiocolchicoside for musculoskeletal pain, with seven of these trials focusing on acute low back pain.[2][9][10] The primary outcome measured was the reduction in pain intensity on a Visual Analogue Scale (VAS).

The meta-analysis revealed a statistically significant, albeit small, reduction in patient-reported low back pain with thiocolchicoside compared to placebo or no treatment.[2][9] After 2-3 days of treatment, the pooled mean difference (MD) in VAS score was -0.49 (95% CI: -0.90 to -0.09). [9][10] After 5-7 days, the summary MD was -0.82 (95% CI: -1.46 to -0.18).[9][10] However, the authors noted that the clinical impact was minimal as the pooled effect estimates were below



the minimally important difference (MID) of 1 point on a 10-point VAS scale.[2][9] The overall certainty of the evidence was rated as very low due to a high risk of bias in the included studies.[2][9]

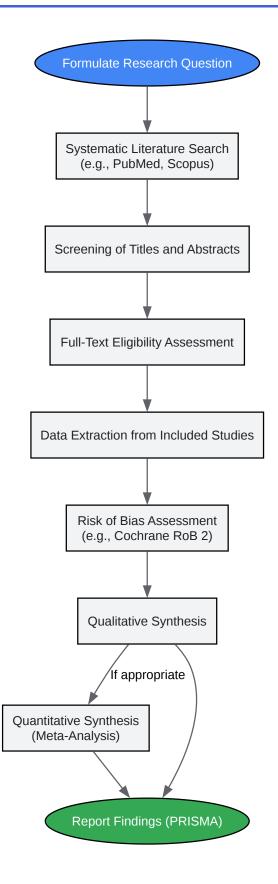
Table 1: Meta-Analysis of Thiocolchicoside vs. Control for Acute Low Back Pain

Time Point	Number of Studies (Patients)	Mean Difference in VAS Score (95% CI)	Certainty of Evidence
2-3 Days	4 (801)	-0.49 (-0.90 to -0.09) [4]	Very Low[2]
5-7 Days	6 (1172)	-0.82 (-1.46 to -0.18) [4]	Very Low[2]

# **Experimental Protocols: Meta-Analysis Methodology**

The systematic reviews and meta-analyses included in this guide generally followed the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines. [11]





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General workflow for a systematic review and meta-analysis.



The general methodology involved:

- Literature Search: A comprehensive search of multiple databases (e.g., PubMed, Scopus) to identify relevant RCTs.[9][11]
- Study Selection: Inclusion of RCTs comparing thiocolchicoside to placebo, no treatment, or other active therapies.[9][11]
- Data Extraction: Independent extraction of data on study characteristics, interventions, and outcomes.[12]
- Risk of Bias Assessment: Evaluation of the methodological quality of the included trials using tools like the Cochrane Risk of Bias tool.[11]
- Data Synthesis: Pooling of data using a random-effects model to calculate summary statistics such as mean differences for continuous outcomes.[12]

## **Comparison with Other Muscle Relaxants**

Several studies have compared thiocolchicoside with other centrally acting muscle relaxants, such as tizanidine and chlorzoxazone.

- Thiocolchicoside vs. Tizanidine: The evidence is mixed. One study on acute low back pain
  found tizanidine to be more effective in reducing pain and muscle spasm by day 7, though it
  was associated with more drowsiness and dry mouth.[13] Another study found both drugs to
  be equally effective in managing musculoskeletal pain.[14] A third study concluded that
  thiocolchicoside is at least as effective as tizanidine for acute low back pain but has the
  advantage of being devoid of sedative effects.[15]
- Thiocolchicoside vs. Chlorzoxazone: In a study on patients with muscle spasm associated
  with low back pain, both drugs were found to be effective. While chlorzoxazone showed a
  statistically significant greater reduction in the mean pain score by day 7, the overall efficacy
  was not significantly different between the two groups.

Table 2: Comparison of Thiocolchicoside with Other Muscle Relaxants



Comparison	Condition	Key Efficacy Findings	Key Safety Findings
Tizanidine	Acute Low Back Pain	Mixed results: One study favored tizanidine for pain reduction[13]; others found equal efficacy[14] or favored thiocolchicoside due to lack of sedation[15].	Tizanidine associated with a higher incidence of drowsiness and dry mouth.[13][15]
Chlorzoxazone	Low Back Pain with Muscle Spasm	Both effective; chlorzoxazone showed a greater reduction in mean pain score by day 7, but overall efficacy was not statistically different.	Both well-tolerated; usual gastrointestinal side effects reported.

## **Combination Therapy with NSAIDs**

Thiocolchicoside is frequently co-administered with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac to target both muscle spasm and inflammation.[16][17]

A systematic review of seven studies involving 1137 subjects concluded that combination therapy with parenteral thiocolchicoside and an NSAID significantly reduced pain intensity and improved functional outcomes compared to NSAID monotherapy.[16][18] Patients receiving the combination were significantly more likely to achieve clinically meaningful pain relief without a significant increase in adverse events.[16] Another systematic review focusing on the diclofenac-thiocolchicoside combination found it demonstrated promising efficacy for acute low back pain, though noted that there was no clear evidence of its clinical superiority over other available treatments due to study heterogeneity and potential biases.[11][19]

Table 3: Efficacy of Thiocolchicoside and NSAID Combination Therapy



Comparison	Outcome Measures	Key Findings
Thiocolchicoside + NSAID vs. NSAID Monotherapy	Pain Intensity (SMD)	-1.33 (P < 0.001) in favor of combination therapy.[16]
Functional Improvement (SMD)	-1.08 (P < 0.001) in favor of combination therapy.[16]	
Patient Satisfaction (OR)	10.14 (P < 0.001) in favor of combination therapy.[18]	_
Adverse Events (OR)	No significant difference in mild/moderate AEs (OR = 1.30, P = 0.378).[16]	_

### Conclusion

Meta-analyses of randomized controlled trials indicate that thiocolchicoside provides a statistically significant, though clinically small, benefit in reducing pain for patients with acute low back pain when compared to placebo. The certainty of this evidence is very low. When used in combination with NSAIDs, thiocolchicoside appears to enhance analgesic efficacy and functional improvement without a significant increase in adverse events.[16][18] Comparisons with other muscle relaxants like tizanidine yield mixed results, with a potential advantage for thiocolchicoside being its lower incidence of sedative side effects.[15] Given the safety concerns raised by the European Medicines Agency, a careful risk-benefit analysis is warranted for its use in clinical practice.[2][9]

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### Validation & Comparative





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